molecular formula C32H36O10 B13080572 SchisantherinN

SchisantherinN

Cat. No.: B13080572
M. Wt: 580.6 g/mol
InChI Key: QJQXHPKTQSZRKQ-UZFYKUJLSA-N
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Description

SchisantherinN is a bioactive compound isolated from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and has been studied for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

SchisantherinN can be synthesized through several methods. One common approach involves the extraction of the compound from Schisandra chinensis using ultrasonic extraction or a combination of ultrasonic and microwave techniques. The extract is then purified using the macroporous resin method .

Industrial Production Methods

In industrial settings, the extraction and purification processes are scaled up to produce larger quantities of this compound. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

SchisantherinN undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

SchisantherinN has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study lignan biosynthesis and chemical properties.

    Biology: Investigated for its role in cellular protection and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, liver disorders, and inflammation.

    Industry: Utilized in the development of dietary supplements and herbal medicines.

Mechanism of Action

The mechanism of action of SchisantherinN involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, reducing inflammation, and protecting neuronal cells. The compound influences signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Schisandrin A
  • Schisandrin B
  • Schisandrin C
  • Schisantherin B

Uniqueness

SchisantherinN is unique due to its specific molecular structure and distinct pharmacological properties. While other lignans from Schisandra chinensis share some similarities, this compound has shown particular efficacy in neuroprotection and anti-inflammatory activities, making it a valuable compound for further research and therapeutic development.

Properties

Molecular Formula

C32H36O10

Molecular Weight

580.6 g/mol

IUPAC Name

[(11R,12R,13S,14R)-3,22-dimethoxy-12,13-dimethyl-14-[(Z)-2-methylbut-2-enoyl]oxy-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C32H36O10/c1-9-15(3)31(33)41-25-17(5)18(6)26(42-32(34)16(4)10-2)20-12-22-28(40-14-38-22)30(36-8)24(20)23-19(25)11-21-27(29(23)35-7)39-13-37-21/h9-12,17-18,25-26H,13-14H2,1-8H3/b15-9-,16-10-/t17-,18+,25-,26-/m1/s1

InChI Key

QJQXHPKTQSZRKQ-UZFYKUJLSA-N

Isomeric SMILES

C/C=C(\C(=O)O[C@H]1C2=CC3=C(OCO3)C(=C2C4=C(C5=C(OCO5)C=C4[C@@H]([C@H]([C@H]1C)C)OC(=O)/C(=C\C)/C)OC)OC)/C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C(=CC)C)C)C

Origin of Product

United States

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